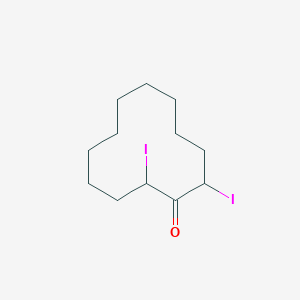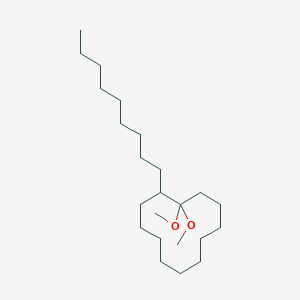![molecular formula C8H22N2O3Si B12591770 1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine CAS No. 876012-03-2](/img/structure/B12591770.png)
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine is an organosilicon compound that features both hydrazine and trimethoxysilyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine typically involves the reaction of hydrazine derivatives with trimethoxysilylpropyl halides. One common method is the alkylation of hydrazine with (3-chloropropyl)trimethoxysilane under reflux conditions in an organic solvent such as toluene. The reaction is usually carried out in the presence of a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.
Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or silanes can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Siloxane-linked compounds.
Applications De Recherche Scientifique
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine involves its ability to form covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further react with other silanol groups or hydroxyl-containing substrates to form siloxane bonds. This property makes it useful in surface modification and cross-linking applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[3-(Trimethoxysilyl)propyl]urea: Similar in structure but contains a urea moiety instead of a hydrazine group.
1-[3-(Trimethoxysilyl)propyl]-1H-imidazole: Contains an imidazole ring instead of a hydrazine group.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a hydrazine group.
Uniqueness
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine is unique due to the presence of both hydrazine and trimethoxysilyl functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in different fields .
Propriétés
Numéro CAS |
876012-03-2 |
|---|---|
Formule moléculaire |
C8H22N2O3Si |
Poids moléculaire |
222.36 g/mol |
Nom IUPAC |
1-ethyl-1-(3-trimethoxysilylpropyl)hydrazine |
InChI |
InChI=1S/C8H22N2O3Si/c1-5-10(9)7-6-8-14(11-2,12-3)13-4/h5-9H2,1-4H3 |
Clé InChI |
HRFPHWCMKJFWII-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCC[Si](OC)(OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)


![1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid](/img/structure/B12591711.png)
![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12591715.png)
![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)

![4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile](/img/structure/B12591754.png)


